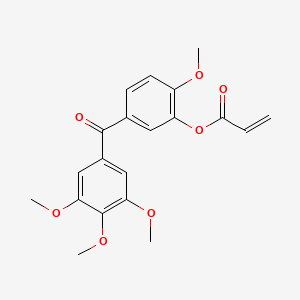

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate

Description

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate is a synthetic compound featuring a central phenyl ring substituted with a 3,4,5-trimethoxybenzoyl group at the 5-position and a methoxy group at the 2-position. This compound is structurally related to combretastatin analogues, which are known for their anti-tubulin and anti-cancer properties . Its synthesis typically involves condensation reactions between aryl hydrazides and oxazolones under reflux conditions, as described in methods for related trimethoxyphenyl-linked derivatives .

Properties

CAS No. |

651029-04-8 |

|---|---|

Molecular Formula |

C20H20O7 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

[2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl] prop-2-enoate |

InChI |

InChI=1S/C20H20O7/c1-6-18(21)27-15-9-12(7-8-14(15)23-2)19(22)13-10-16(24-3)20(26-5)17(11-13)25-4/h6-11H,1H2,2-5H3 |

InChI Key |

WWIUTVKRWKMQJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate analogs in cancer treatment. For instance, a study focused on a related compound indicated that it inhibits metastasis in triple-negative breast cancer (TNBC) by suppressing epithelial-to-mesenchymal transition (EMT) and reducing vascular endothelial growth factor (VEGF) secretion . This suggests that derivatives of this compound could serve as therapeutic agents against aggressive cancer types.

Case Study: Inhibition of TNBC Metastasis

In vitro experiments demonstrated that the compound significantly reduced cell motility and invasion in MDA-MB-231 cells, a model for TNBC. The mechanism involved down-regulation of EMT markers and VEGF, indicating its potential as an effective anti-metastatic agent .

2. Cytotoxicity Against Various Cancer Cell Lines

Research has shown that compounds similar to this compound exhibit cytotoxic effects across several cancer cell lines, including MCF-7 and MDA-MB-231. The cytotoxicity was measured using IC50 values ranging from 0.5 to 19.9 µM, highlighting its effectiveness at low concentrations .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.5 - 19.9 |

| MDA-MB-231 | 0.5 - 19.9 |

Material Science Applications

1. Polymer Chemistry

The compound's structure allows it to act as a monomer or additive in polymer formulations. Its methoxy groups can enhance solubility and compatibility with various polymers, making it suitable for applications in coatings and adhesives.

Case Study: Polymer Formulation

In a recent study on polymer blends containing methoxy-substituted phenyl compounds, researchers found improved mechanical properties and thermal stability in the resulting materials compared to traditional formulations . This indicates the potential for developing high-performance materials utilizing this compound.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and trimethoxybenzoyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Notes:

- 3,4,5-TMBz : 3,4,5-trimethoxybenzoyl.

- IC₅₀ values for anti-tubulin activity are compound-specific.

Functional Comparisons

- Anti-Tubulin Activity: The compound shares a 3,4,5-trimethoxybenzoyl group with combretastatin analogues and thiophene derivatives, a critical pharmacophore for tubulin polymerization inhibition. However, 3-amino-2-(3,4,5-TMBz)-thiophenes exhibit superior potency (IC₅₀ < 10 nM) due to enhanced π-stacking from the thiophene ring . In contrast, the propenoate ester in 2-Methoxy-5-(3,4,5-TMBz)phenyl prop-2-enoate may reduce cellular permeability compared to stilbene-based combretastatins .

- Synthetic Accessibility: The compound is synthesized via a one-pot condensation of oxazolones and hydrazides , whereas thiophene derivatives require multi-step Fiesselmann-type syntheses involving β-mercapto anions . This makes the propenoate derivative more scalable but less tunable.

- Pharmacokinetics: Propenoate esters (e.g., ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) are prone to esterase-mediated hydrolysis, limiting their bioavailability compared to non-ester derivatives like combretastatins .

Biological Activity

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate, with the CAS number 651029-04-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 372.37 g/mol. The compound features various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and anti-inflammatory contexts. Below are detailed findings from various studies:

Anticancer Activity

- Mechanism of Action : In a study focused on non-small cell lung cancer (NSCLC) cell lines (A549 and H460), it was found that the compound suppresses cell proliferation in a time- and dose-dependent manner. The mechanism involves blocking the cell cycle at the G2/M phase and inducing apoptosis through the mitochondrial pathway .

- Reactive Oxygen Species (ROS) : The compound enhances ROS generation, leading to DNA damage in cancer cells. This effect is mitigated by N-acetyl-L-cysteine (NAC), indicating that ROS plays a crucial role in the apoptotic process induced by the compound .

- Comparison with Other Compounds : When compared to other anticancer agents, this compound shows promising results with IC50 values indicating effective cytotoxicity against cancer cell lines .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of related compounds within the same chemical family. For instance, derivatives of similar structures have been evaluated for their ability to inhibit inflammation through various pathways .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.